molecular formula C12H17ClMg B14883714 2,3,4,5,6-Pentamethylbenzylmagnesium chloride, 0.25 M in THF

2,3,4,5,6-Pentamethylbenzylmagnesium chloride, 0.25 M in THF

Cat. No.: B14883714
M. Wt: 221.02 g/mol
InChI Key: MPSVBWTUUULFLY-UHFFFAOYSA-M
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Description

2,3,4,5,6-Pentamethylbenzylmagnesium chloride, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is a solution in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentamethylbenzylmagnesium chloride typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of Grignard reagents, including 2,3,4,5,6-Pentamethylbenzylmagnesium chloride, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often produced in situ and used immediately to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentamethylbenzylmagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used with 2,3,4,5,6-Pentamethylbenzylmagnesium chloride include:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Electrophiles: Various electrophilic species in coupling reactions.

The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.

Major Products

The major products formed from these reactions include:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.

Scientific Research Applications

2,3,4,5,6-Pentamethylbenzylmagnesium chloride has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of advanced materials and polymers.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentamethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. The molecular targets are typically carbonyl compounds, halides, and other electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzylmagnesium chloride
  • 4-Methoxybenzylmagnesium chloride
  • 4-Methylbenzylmagnesium chloride
  • 2-Methoxybenzylmagnesium chloride

Uniqueness

2,3,4,5,6-Pentamethylbenzylmagnesium chloride is unique due to the presence of multiple methyl groups on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. The steric hindrance provided by the methyl groups can affect the approach of electrophiles, leading to different reaction outcomes compared to less substituted benzylmagnesium chlorides.

Properties

Molecular Formula

C12H17ClMg

Molecular Weight

221.02 g/mol

IUPAC Name

magnesium;1-methanidyl-2,3,4,5,6-pentamethylbenzene;chloride

InChI

InChI=1S/C12H17.ClH.Mg/c1-7-8(2)10(4)12(6)11(5)9(7)3;;/h1H2,2-6H3;1H;/q-1;;+2/p-1

InChI Key

MPSVBWTUUULFLY-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)[CH2-])C)C.[Mg+2].[Cl-]

Origin of Product

United States

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